molecular formula C18H16N2O2 B13328425 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one

Cat. No.: B13328425
M. Wt: 292.3 g/mol
InChI Key: ZLSVOHISOHBXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one is a complex organic compound with a unique structure that includes both indole and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

The synthesis of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Tryptophan: An essential amino acid with a simpler structure.

    Strychnine: An alkaloid with a more complex structure and potent biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the combination of indole and pyridine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

13-ethyl-5-methoxy-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C18H16N2O2/c1-3-10-9-19-18(21)16-15-13-6-5-12(22-2)8-11(13)4-7-14(15)20-17(10)16/h4-9,20H,3H2,1-2H3,(H,19,21)

InChI Key

ZLSVOHISOHBXEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.